molecular formula C23H26NO4P B4991923 N-diphenoxyphosphoryl-4-pentoxyaniline

N-diphenoxyphosphoryl-4-pentoxyaniline

Cat. No.: B4991923
M. Wt: 411.4 g/mol
InChI Key: UYAYMXTXPUSGCS-UHFFFAOYSA-N
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Description

N-Diphenoxyphosphoryl-4-pentoxyaniline is a synthetic organic compound characterized by a phosphoryl group (PO) linked to an aniline core, substituted with diphenoxy and pentoxy groups. Such compounds are often explored as enzyme inhibitors, prodrugs, or intermediates in pharmaceutical synthesis due to their tunable electronic and steric properties.

Properties

IUPAC Name

N-diphenoxyphosphoryl-4-pentoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NO4P/c1-2-3-10-19-26-21-17-15-20(16-18-21)24-29(25,27-22-11-6-4-7-12-22)28-23-13-8-5-9-14-23/h4-9,11-18H,2-3,10,19H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYMXTXPUSGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diphenoxyphosphoryl-4-pentoxyaniline typically involves the reaction of diphenylphosphinic chloride with 4-pentoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-diphenoxyphosphoryl-4-pentoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-diphenoxyphosphoryl-4-pentoxyaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-diphenoxyphosphoryl-4-pentoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-diphenoxyphosphoryl-4-pentoxyaniline with structurally related compounds, highlighting key differences in molecular features, properties, and applications:

Compound Name Molecular Formula Key Features Applications/Unique Properties Reference
This compound (Inferred) C₂₃H₂₅NO₄P Phosphoryl group, diphenoxy, and pentoxy substituents. High lipophilicity. Potential pharmaceutical intermediate or surfactant. N/A
N-(Diisopropoxyphosphoryl)-4-methoxyaniline C₁₃H₂₂NO₄P Diisopropoxyphosphoryl and methoxy groups. Moderate polarity. Organic synthesis; phosphorylation reactions.
N1,N1-Dimethyl-4-(di[4-(dimethylamino)phenyl]phosphoryl)aniline C₂₄H₃₁N₃OP Multiple dimethylamino groups; electron-rich phosphoryl center. Electronic materials; ligand design.
4-(Methanesulfinyl)-N,N-dimethylaniline C₉H₁₃NOS Methylsulfinyl and dimethylamino groups. Redox-active. Redox catalysis; nucleophilic substitution.
N-Hexyl-4-phenoxyaniline C₁₈H₂₃NO Hexyl and phenoxy substituents. High hydrophobicity. Materials science; liquid crystals.
Despropionyl 4-Methoxyfentanyl C₂₀H₂₆N₂O Piperidine core; methoxyphenyl group. High purity (≥98%). Pharmaceutical intermediate (opioid analog).

Key Observations:

Phosphoryl Group Effects: Phosphorylated anilines (e.g., ) exhibit enhanced electrophilicity at the phosphorus center, enabling nucleophilic substitution or coordination chemistry. This contrasts with sulfinyl () or sulfonyl groups, which are less electronegative and more redox-active .

Alkoxy Chain Length :

  • The pentoxy chain (C₅H₁₁O) offers greater lipophilicity than methoxy (C₁H₃O) or ethoxy (C₂H₅O) groups, which could enhance bioavailability in drug design but reduce aqueous solubility .

Biological Activity :

  • Compounds like Despropionyl 4-Methoxyfentanyl () demonstrate the pharmaceutical relevance of substituted anilines, suggesting that the target compound might serve as a precursor in analgesic or kinase inhibitor synthesis .

Synthetic Flexibility: Phosphoryl groups are often introduced via reactions with phosphoryl chlorides (e.g., POCl₃), as seen in analogs from and . The pentoxy group could be added through alkylation of 4-aminophenol .

Research Findings and Data

Physicochemical Properties (Inferred):

  • Molecular Weight: ~410 g/mol (estimated for C₂₃H₂₅NO₄P).
  • Solubility : High in organic solvents (e.g., DCM, THF); low in water due to pentoxy chain.

Analytical Techniques:

  • HPLC-TOF : Used for purity assessment in analogs (e.g., reports Δppm: 0.39 for exact mass measurements) .
  • FTIR-ATR: Phosphoryl P=O stretch (~1250–1300 cm⁻¹) and aryl C-H bends (~750 cm⁻¹) would be diagnostic peaks .

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